molecular formula C9H10ClNO4S B12526449 Ethyl 3-[(chlorosulfonyl)amino]benzoate CAS No. 651749-33-6

Ethyl 3-[(chlorosulfonyl)amino]benzoate

Katalognummer: B12526449
CAS-Nummer: 651749-33-6
Molekulargewicht: 263.70 g/mol
InChI-Schlüssel: NZHMKBLDMOJRSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-[(chlorosulfonyl)amino]benzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a chlorosulfonyl group attached to an amino group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(chlorosulfonyl)amino]benzoate typically involves the reaction of ethyl benzoate with chlorosulfonic acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[(chlorosulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols. Conditions typically involve the use of solvents like DCM or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[(chlorosulfonyl)amino]benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 3-[(chlorosulfonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-[(chlorosulfonyl)amino]benzoate can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

651749-33-6

Molekularformel

C9H10ClNO4S

Molekulargewicht

263.70 g/mol

IUPAC-Name

ethyl 3-(chlorosulfonylamino)benzoate

InChI

InChI=1S/C9H10ClNO4S/c1-2-15-9(12)7-4-3-5-8(6-7)11-16(10,13)14/h3-6,11H,2H2,1H3

InChI-Schlüssel

NZHMKBLDMOJRSA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.